3-Bromo-7-chlorodibenzo[b,d]furan
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Overview
Description
3-Bromo-7-chlorodibenzo[b,d]furan is a chemical compound with the molecular formula C12H6BrClO. It is a derivative of dibenzofuran, where the hydrogen atoms at positions 3 and 7 are replaced by bromine and chlorine atoms, respectively. This compound is known for its applications in organic synthesis and as a luminescent material for electronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chlorodibenzo[b,d]furan typically involves the bromination and chlorination of dibenzofuran. One common method includes the use of bromine and chlorine in the presence of a catalyst under controlled conditions to achieve selective halogenation at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chlorodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dibenzofurans, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
3-Bromo-7-chlorodibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of organic electroluminescent devices and other electronic materials.
Mechanism of Action
The mechanism of action of 3-Bromo-7-chlorodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. In electronic devices, its luminescent properties are exploited to enhance device performance .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-7-chlorodibenzofuran
- 3-Chloro-7-bromodibenzofuran
- 3,7-Dibromodibenzofuran
- 3,7-Dichlorodibenzofuran
Uniqueness
3-Bromo-7-chlorodibenzo[b,d]furan is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic synthesis and electronic materials .
Properties
Molecular Formula |
C12H6BrClO |
---|---|
Molecular Weight |
281.53 g/mol |
IUPAC Name |
3-bromo-7-chlorodibenzofuran |
InChI |
InChI=1S/C12H6BrClO/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H |
InChI Key |
ZPZKLVBUXHZVAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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